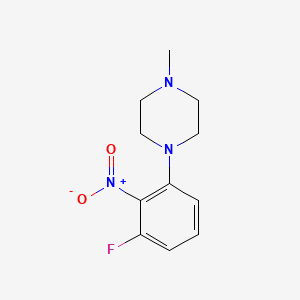

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” seems to be a derivative of “3-Fluoro-2-nitrophenyl” compounds . These compounds generally contain a phenyl ring with a fluoro and a nitro group attached, along with a piperazine ring .

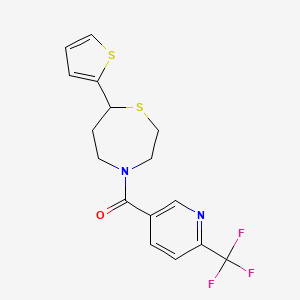

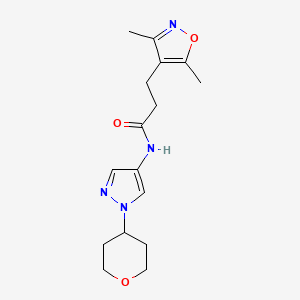

Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” would likely involve a phenyl ring with a fluoro and a nitro group attached, and a piperazine ring . The exact structure would depend on the positions of these groups on the rings.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” would depend on its exact structure. For example, a similar compound, “1-(3-Fluoro-2-nitrophenyl)pyrrolidine”, has a molecular weight of 210.205 Da and a refractive index of 1.577 .Aplicaciones Científicas De Investigación

Derivatization Reagents for Steroids

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has been utilized in developing derivatization reagents, notably 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), for liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. PPZ reacts with phenolic hydroxy groups in estrogens, enhancing sensitivity for detecting estrogens in serum and prostatic 5alpha-dihydrotestosterone (Nishio et al., 2007).

Antimicrobial Agent Development

Research has explored derivatives of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine for potential antimicrobial applications. Compounds derived from this chemical have shown promising antibacterial activities against various pathogens, including MRSA and S. aureus (Tagawa et al., 2002).

Synthesis of Antimicrobial Compounds

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, derived from 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, has been used to synthesize Schiff bases and other derivatives with high anti-Mycobacterium smegmatis activity, indicating its potential in developing novel antimicrobial agents (Yolal et al., 2012).

Synthesis of Legal Highs

In the context of synthesizing legal highs, 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has been considered for creating compounds like methoxypiperamide. This research offers insights into the synthesis and characterization of such substances, though its relevance is primarily in understanding the structure and properties of new psychoactive substances (Power et al., 2014).

Radiopharmaceutical Synthesis

This compound has been instrumental in developing efficient methods for the synthesis of radiopharmaceuticals, exemplified by the synthesis of 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine. Such research is crucial in advancing diagnostic imaging and treatment monitoring in medicine (Hayashi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUACWKLZAFYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)

![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2867141.png)